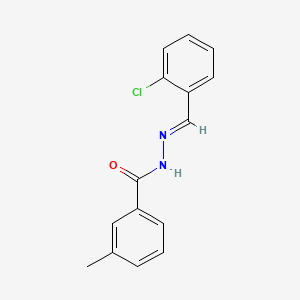![molecular formula C19H23N3O2 B5556350 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)
1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" is a synthetic compound characterized by its complex molecular structure. It is of interest in various fields of chemical research for its unique chemical and physical properties. However, specific studies directly addressing this compound are scarce, leading to a focus on closely related chemical structures and derivatives to infer potential characteristics and applications.
Synthesis Analysis
While there is no direct synthesis route provided for "1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" in the searched documents, related research indicates that the synthesis of complex piperazine derivatives involves multi-step organic reactions including condensation, cyclization, and nucleophilic substitution. For instance, the synthesis of similar piperazine derivatives has been achieved through cyclo condensation using catalysts in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives often involves detailed spectral characterization, including IR, NMR, and mass spectrometry, to elucidate the arrangement of atoms and functional groups. The structure of related compounds, such as "4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one," has been determined through crystallography, demonstrating complex interactions and conformations within the crystalline state (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Piperazine compounds participate in various chemical reactions, showing versatility in chemical synthesis. They can undergo nucleophilic substitution reactions, forming new bonds and introducing different functional groups to modify the chemical structure and properties of the original compound. The synthesis and reactions of piperazine derivatives demonstrate their reactivity and potential for producing a wide range of chemical entities (Wang et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The physical properties can be influenced by the molecular structure and the presence of various functional groups, affecting the compound's utility in research and industrial applications. Analysis of related compounds suggests that variations in molecular structure can significantly impact their physical characteristics (Khedhiri et al., 2016).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as acidity, basicity, reactivity with other chemical entities, and stability, are determined by the functional groups attached to the piperazine core. These properties are critical for the compound's application in chemical syntheses, pharmaceuticals, and materials science. The analysis of similar compounds provides insights into their reactivity patterns, stability under various conditions, and potential for chemical modifications (Lecanu et al., 2010).
科学的研究の応用
Synthesis and Biological Screening
A study by Ostrowska et al. (2016) involved the synthesis of a series of coumarins, including compounds related to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. These compounds were evaluated for their antibacterial and antifungal activities, showing significant activity against various bacterial and fungal strains. This research demonstrates the potential of such compounds in developing new antibacterial and antifungal agents (Ostrowska et al., 2016).
Macroporous Polymer-Supported Supernucleophilic Reagent
Huang et al. (2000) described the synthesis of N,N'-Bis(4-pyridinyl)piperazine and its use as a reactive group linked onto a macroporous polymeric carrier, producing a polymer-bound catalyst. This research illustrates the compound's utility in creating novel catalysts for various chemical reactions (Huang et al., 2000).
Antitumor Activity
A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including derivatives similar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. These compounds exhibited significant antibacterial efficacies and potent biofilm inhibition activities, suggesting their potential in developing new antimicrobial and antitumor agents (Mekky & Sanad, 2020).
Neuroprotective Agent
Lecanu et al. (2010) reported the synthesis and biological evaluation of a compound similar to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, demonstrating its potential as a multi-target therapeutic neuroprotective agent. This research is particularly relevant in the context of treatments for neurodegenerative diseases like Alzheimer's (Lecanu et al., 2010).
Antibacterial Activities
Shroff et al. (2022) explored the preparation and preliminary antimicrobial assessment of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives, indicating the role of piperazine derivatives, including those related to 1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, in enhancing antimicrobial activities against drug-resistant pathogenic bacterial strains (Shroff et al., 2022).
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-7-16(2)17(13-15)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJOTDXGVNOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)
![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)
![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
